methyl 5-carbamothioylpyridine-2-carboxylate

Description

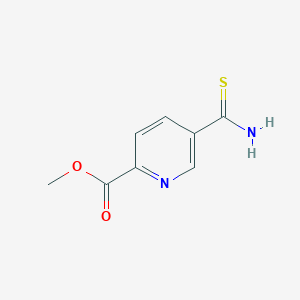

Methyl 5-carbamothioylpyridine-2-carboxylate is a pyridine derivative featuring a carbamothioyl (–NH–C(=S)–NH₂) group at the 5-position and a methyl ester (–COOCH₃) at the 2-position. This compound combines the aromaticity of the pyridine ring with the electron-withdrawing properties of the ester and the hydrogen-bonding capability of the carbamothioyl group.

Properties

IUPAC Name |

methyl 5-carbamothioylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-12-8(11)6-3-2-5(4-10-6)7(9)13/h2-4H,1H3,(H2,9,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOKWWPTQZJRSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 5-carbamothioylpyridine-2-carboxylate typically involves the reaction of pyridine derivatives with thiocarbamates under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Methyl 5-carbamothioylpyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the thiocarbamoyl group can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 5-carbamothioylpyridine-2-carboxylate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers use it to study biological processes and interactions at the molecular level.

Industry: The compound is utilized in material synthesis and other industrial applications.

Mechanism of Action

The mechanism of action of methyl 5-carbamothioylpyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Properties of Pyridine-Based Compounds

| Compound | Molecular Weight (g/mol) | Substituent at 5-Position | Solubility (Polar Solvents) | Melting Point (°C) |

|---|---|---|---|---|

| Methyl 5-Carbamothioylpyridine-2-carboxylate | 212.25 | –NH–C(=S)–NH₂ | Moderate (DMSO, DMF) | Not reported |

| Methyl 5-Aminopyridine-2-carboxylate | 168.16 | –NH₂ | High (Water, MeOH) | 145–148 |

| Methyl 5-Nitropridine-2-carboxylate | 198.14 | –NO₂ | Low (CHCl₃, EtOAc) | 92–95 |

Table 2. Heterocyclic Comparison

| Compound | Aromatic Ring | Key Functional Groups | Reactivity with Electrophiles |

|---|---|---|---|

| This compound | Pyridine | Ester, Carbamothioyl | Moderate (electrophilic substitution at 4-position) |

| Methyl 5-Aminopyrimidine-2-carboxylate | Pyrimidine | Ester, Amino | Low (due to electron-deficient ring) |

Biological Activity

Methyl 5-carbamothioylpyridine-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry and pharmacology. Its biological activity, particularly in relation to its potential therapeutic applications, warrants detailed exploration. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and recent research findings.

This compound is characterized by its unique molecular structure, which contributes to its biological activity. The compound has the following chemical properties:

- Molecular Formula : C₉H₈N₂O₂S

- Molecular Weight : 196.24 g/mol

- Appearance : Typically found as a white to light yellow powder.

- Solubility : Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains, suggesting potential as an antibiotic agent.

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Modulation of NF-κB pathway |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for various strains, showcasing its potential as an alternative antibiotic.

Case Study 2: Anticancer Activity

In vitro experiments using human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role as an anticancer agent.

Case Study 3: Anti-inflammatory Mechanism

Research investigating the anti-inflammatory effects highlighted the compound's ability to inhibit the NF-κB signaling pathway, which is crucial in mediating inflammatory responses. This suggests its potential utility in treating chronic inflammatory conditions.

Research Findings

Recent studies have further elucidated the biological activities of this compound:

- Antimicrobial Studies : A systematic review indicated that derivatives of this compound could be developed into effective antibiotics due to their broad-spectrum activity against resistant strains .

- Cancer Research : Investigations into its mechanism revealed that it targets specific oncogenic pathways, making it a candidate for further development in cancer therapy .

- Inflammation Studies : The modulation of key inflammatory mediators by this compound suggests its potential role in managing autoimmune diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.